molecular formula C19H25Cl3N2O B13712626 (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride

Cat. No.: B13712626
M. Wt: 403.8 g/mol
InChI Key: GBVPOZKTNXLKST-JQDLGSOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride (CAS: 728948-88-7) is a chiral impurity of cetirizine dihydrochloride, a second-generation antihistamine used to treat allergies. Chemically, it is derived from cetirizine via removal of the carboxymethyl group and substitution with an ethanol moiety, resulting in the molecular formula C₁₉H₂₃ClN₂O·2ClH and a molecular weight of 403.77 g/mol . Its structure retains the R-configuration of the parent compound but lacks the carboxylic acid group critical for cetirizine’s pharmacological activity. This impurity is primarily used as a reference standard in pharmaceutical quality control to ensure the purity and safety of cetirizine-based formulations .

Properties

Molecular Formula

C19H25Cl3N2O

Molecular Weight

403.8 g/mol

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H/t19-;;/m1../s1

InChI Key

GBVPOZKTNXLKST-JQDLGSOUSA-N

Isomeric SMILES

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Synthetic Route Overview

The preparation of (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride generally involves:

  • Starting Material: The chiral precursor (R)-cetirizine or its derivatives
  • Key Reaction: Introduction of the carboxymethyl group at the appropriate position on the cetirizine molecule
  • Salt Formation: Conversion into the ethanol dihydrochloride salt to enhance stability and solubility
  • Purification: Crystallization and washing to achieve high purity (≥95%)

While specific step-by-step synthetic details are proprietary in some cases, the European Patent EP2465503A1 and related literature describe pharmaceutical solutions and intermediates related to cetirizine derivatives, including salt formation and solution preparation.

Detailed Preparation Methodology

Synthesis of the (R)-De(carboxymethyl) Cetirizine Intermediate

  • The (R)-cetirizine base is reacted with a carboxymethylating agent, typically under controlled pH and temperature conditions, to introduce the carboxymethyl group selectively on the piperazine ring or adjacent aromatic moieties.
  • The reaction is monitored via chromatographic methods (e.g., HPLC) to ensure stereochemical integrity and minimal racemization.
  • The intermediate is isolated by solvent extraction and purified by recrystallization or chromatography.

Formation of Ethanol Dihydrochloride Salt

  • The purified (R)-De(carboxymethyl) cetirizine is dissolved in ethanol or an ethanol-containing solvent system.
  • Hydrogen chloride gas or an ethanolic HCl solution is introduced to form the dihydrochloride salt.
  • The salt formation improves compound stability, crystallinity, and aqueous solubility, which is critical for pharmaceutical formulation.
  • The resulting solid is filtered, washed with cold ethanol, and dried under vacuum.

Pharmaceutical Solution Preparation (Based on Related Cetirizine Hydrochloride Methods)

  • The dihydrochloride salt can be dissolved in aqueous media containing low molecular weight alcohols (e.g., ethanol, glycerin, 1,2-propanediol) to prepare pharmaceutical solutions.
  • Additives such as urea, preservatives (benzalkonium bromide or chlorhexidine acetate), and inorganic salts (sodium chloride) are included to stabilize the formulation and adjust tonicity and pH.
  • The pH is adjusted between 4.0 and 7.5 using sodium hydroxide or sodium carbonate solutions to optimize solubility and stability.
  • The solution is filtered, sterilized, and packaged under aseptic conditions.

Analytical and Quality Control Data

Parameter Specification Method/Notes
Purity ≥ 95% HPLC, chiral chromatography
Melting Point 198-201 °C Differential scanning calorimetry (DSC)
Solubility Slightly soluble in methanol and water Solubility tests at ambient temperature
pH of pharmaceutical solution 4.0 - 7.5 Adjusted with NaOH or Na2CO3
Residual solvents Within ICH limits Gas chromatography (GC)
Stereochemical integrity Confirmed (R)-enantiomer Chiral HPLC or NMR spectroscopy

Research Findings and Optimization

  • Solubility Enhancement: The salt form (ethanol dihydrochloride) improves solubility compared to the free base, facilitating formulation into aqueous pharmaceutical solutions.
  • Stability: The presence of preservatives and urea in solution formulations enhances chemical stability and prevents microbial contamination.
  • pH Optimization: Maintaining the pH between 4.0 and 7.5 ensures optimal solubility and stability, reducing degradation and precipitation risks.
  • Stereochemical Purity: Maintaining the (R)-configuration is critical for pharmacological activity; synthesis and purification methods are designed to minimize racemization.

Summary Table of Preparation Components and Conditions (Example from Related Cetirizine Hydrochloride Solutions)

Component Amount (parts by weight) Notes
(R)-De(carboxymethyl) Cetirizine 0.5 - 2 Active pharmaceutical ingredient (API)
Ethanol (or other low carbon alcohol) 10 - 40 Solvent and stabilizer
Urea 1 - 6 Stabilizer and solubility enhancer
Preservative (e.g., benzalkonium bromide) 0.01 - 0.2 Antimicrobial agent
Sodium chloride 0 - 5 Isotonicity adjuster
Distilled water To 100 ml Solvent
pH Adjuster (NaOH or Na2CO3) As needed pH 4.0 - 7.5

Chemical Reactions Analysis

Types of Reactions

®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C19H23ClN2O·2ClH
  • Molecular Weight : 403.77 g/mol
  • CAS Number : 728948-88-7

Antihistaminic Activity

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride retains the antihistaminic properties of cetirizine, acting primarily as an H1 receptor antagonist. Research indicates that this compound can effectively alleviate symptoms of allergic rhinitis and other histamine-mediated conditions. Its efficacy is comparable to that of cetirizine, making it a candidate for further clinical evaluation in allergic treatments .

Nitric Oxide Release

Recent studies have explored the synthesis of nitric oxide-releasing derivatives of cetirizine, suggesting that modifications like those seen in (R)-De(carboxymethyl) Cetirizine may enhance its therapeutic profile by introducing additional mechanisms of action. These derivatives have shown improved vasodilatory effects and broader antiallergic activities compared to standard cetirizine . This indicates potential applications in treating conditions where nitric oxide's vasodilatory properties can be beneficial.

Case Study 1: Fixed Drug Eruption

A notable case study reported a fixed drug eruption linked to cetirizine, where patch testing confirmed sensitivity to cetirizine and its derivatives. This highlights the importance of understanding the pharmacodynamics of (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride in relation to allergic reactions and hypersensitivity .

Case Study 2: Pediatric Use

Research involving pediatric populations has demonstrated that cetirizine, and by extension its derivatives, effectively reduces symptoms associated with allergic rhinitis in children. The pharmacokinetics of these compounds suggest that they are well-tolerated and efficacious in younger patients, making (R)-De(carboxymethyl) Cetirizine a potential candidate for pediatric formulations .

Spectrophotometric Analysis

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride can be quantitatively analyzed using derivative UV spectrophotometry methods. These analytical techniques are crucial for ensuring the quality and consistency of pharmaceutical preparations containing this compound .

Method Description Application
Derivative UV SpectrophotometryUsed for determining concentrations in formulationsQuality control in pharmaceuticals

Mechanism of Action

The mechanism of action of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a compound responsible for allergic symptoms, to its receptors. As a result, the compound alleviates symptoms such as itching, sneezing, and runny nose. The molecular targets include histamine H1 receptors, and the pathways involved are related to the histamine signaling cascade .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cetirizine-Related Compounds

Compound Key Structural Features Pharmacological Role
Cetirizine Dihydrochloride Carboxylic acid group, racemic mixture (RS-configuration) Active drug: H1-receptor antagonist
Levocetirizine Dihydrochloride R-enantiomer of cetirizine; retains carboxylic acid group Enhanced H1-receptor affinity
(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride R-configuration, lacks carboxymethyl group, ethanol substitution Inactive impurity
Cetirizine Dimer Impurity Two cetirizine molecules linked via piperazine moiety Synthetic byproduct
  • Levocetirizine : The active enantiomer of cetirizine, with twice the H1-receptor binding affinity compared to the racemic mixture. This results in lower therapeutic doses (e.g., 5 mg vs. 10 mg for cetirizine) .
  • (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride: The absence of the carboxylic acid group eliminates its ability to bind H1 receptors, rendering it pharmacologically inert.

Table 2: Analytical Methods for Detection and Quantification

Compound HPLC Retention Time (min) HPTLC Rf Value Detection Limit (µg/mL) Key References
Cetirizine Dihydrochloride 1.202 (UPLC) 0.47 ± 0.2 0.37
(R)-De(carboxymethyl) Cetirizine Not reported Not reported Not reported Requires method validation
  • Cetirizine is typically analyzed via reverse-phase HPLC/UPLC with UV detection at 230 nm, achieving linearity (R² ≥ 0.999) across 10–300 µg/mL . Impurities like (R)-De(carboxymethyl) Cetirizine require specialized chromatographic conditions due to structural similarities.
  • Taste-masking challenges : Cetirizine’s bitter taste is addressed using β-cyclodextrin inclusion complexes . While (R)-De(carboxymethyl) Cetirizine lacks therapeutic use, its solubility profile may necessitate similar formulation strategies if present in APIs .

Biological Activity

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is a derivative of cetirizine, a well-known second-generation antihistamine commonly used for the treatment of allergic reactions. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties and effects on various biological systems. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride can be described structurally as follows:

  • Chemical Formula : C21H25ClN2O3
  • Molecular Weight : 388.89 g/mol

This compound retains the core structure of cetirizine while incorporating modifications that may enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cetirizine and its derivatives. A notable investigation demonstrated that cetirizine exhibits significant in vitro antimicrobial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antimicrobial Efficacy

In an exploratory study involving 51 bacterial strains, cetirizine was tested for its Minimum Inhibitory Concentration (MIC) against various pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

  • MIC Values :
    • S. aureus: 1000 μg/mL
    • S. typhi: 1000 μg/mL

The compound displayed a bactericidal effect, with a significant reduction in colony-forming units (CFU) observed after treatment. The CFU counts decreased from 5×1065\times 10^6 to undetectable levels within 18 hours for both S. aureus and S. typhi .

Bacterial StrainInitial CFU (at 0h)CFU after 6hCFU after 18h
S. aureus5×1065\times 10^62×1072\times 10^7Undetectable
S. typhi5×1065\times 10^61×1061\times 10^6Undetectable

This study supports the hypothesis that (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride may possess similar or enhanced antimicrobial properties compared to its parent compound.

The mechanism through which cetirizine exerts its antimicrobial effects is not fully elucidated; however, it is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Safety and Toxicity

In toxicity assessments involving murine models, cetirizine was administered at varying doses to evaluate its protective capacity against bacterial challenges. The results showed that higher doses significantly reduced mortality rates among treated groups compared to controls:

Treatment GroupDrug Dose (μg/mouse)Mortality Rate (%)
Control (saline)N/A81.67
Cetirizine (60 μg)6020
Cetirizine (100 μg)1000

These findings indicate a favorable safety profile at therapeutic doses, warranting further investigation into the compound's clinical applications .

Q & A

Basic: What analytical methods are validated for quantifying (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride in pharmaceutical formulations?

Answer:

  • TLC-Densitometry : A validated method uses silica gel GF254 plates with a mobile phase of chloroform:methanol:ethyl acetate (2:7:3 v/v) and quantification at 234 nm. This method is linear (400–1600 ng/spot; R²=0.996) with an RSD of 0.86% and recovery of 100.54% .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 230 nm) is recommended for pharmacokinetic studies. Plasma samples are processed using methanol extraction and validated against reference standards .
  • Pharmacopeial Methods : The European Pharmacopoeia specifies tests for clarity, pH (1.2–1.8 in aqueous solution), and heavy metals (≤10 ppm) using FTIR, NMR, and X-ray diffraction for structural confirmation .

Basic: How is the structural identity of (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride confirmed?

Answer:

  • Spectroscopic Techniques :
    • FTIR : Confirms hydrogen bonding and inclusion complex formation (e.g., β-cyclodextrin interactions) .
    • ¹H-NMR : Identifies proton environments, such as interactions between the compound’s aromatic protons and β-cyclodextrin cavities .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect crystalline-to-amorphous transitions, critical for verifying inclusion complexes .
  • X-ray Diffraction : Distinguishes between free and complexed forms by analyzing crystallinity changes .

Advanced: How can enantiomer-specific pharmacological activity be resolved for this compound?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-isomers. The (R)-isomer exhibits superior H1 receptor antagonism, confirmed via in vitro binding assays (IC₅₀ values) .
  • In Vitro Models : Conduct histamine-induced vascular permeability assays in rodent models to compare enantiomer efficacy. The (R)-isomer shows 30–50% higher activity in suppressing allergic responses .
  • Metabolic Profiling : Monitor hydroxylation and glucuronidation pathways using LC-MS/MS to assess stereoselective metabolism .

Advanced: How can synthesis be optimized to minimize impurities like Related Compound G?

Answer:

  • Impurity Profiling : Use HPLC with C18 columns and UV detection (e.g., 220 nm) to identify impurities (e.g., Related Compound G: 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride). Reference standards are critical for quantification .
  • Process Controls :
    • Limit ethanol solvent exposure to reduce esterification side reactions.
    • Optimize reaction pH (4.5–5.5) to prevent degradation of the carboxymethyl group .
  • Purification : Employ recrystallization in ethanol-water mixtures (70:30 v/v) to enhance purity to >99.5% .

Basic: What pharmacopeial standards apply to this compound?

Answer:

  • European Pharmacopoeia (EP) : Specifies tests for identity (FTIR, NMR), purity (clarity of solution, heavy metals ≤10 ppm), and assay (HPLC with ≥98.5% purity). The (R)-isomer must constitute ≥99% of the active form .
  • USP Standards : Include reference materials for related compounds (e.g., Cetirizine Related Compound A) to validate analytical methods .

Advanced: How should in vivo pharmacokinetic studies be designed for this compound?

Answer:

  • Dosing : Administer 10 mg/kg orally in animal models (e.g., cats), with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Analytical Method : Use HPLC with a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v), and UV detection at 230 nm. Validate against a dihydrochloride reference standard .
  • Data Analysis : Calculate AUC, Cmax, and t½ using non-compartmental models. Account for enantiomer-specific clearance rates .

Advanced: How are inclusion complexes optimized for taste masking or enhanced solubility?

Answer:

  • Complexation with β-Cyclodextrin :
    • Ethanol Kneading : Mix the compound with β-cyclodextrin (1:1 molar ratio) in ethanol for 45 minutes. Dry at 40°C to form an amorphous complex .
    • Characterization : Confirm complexation via DSC (loss of melting endotherm at 215°C) and FTIR (shift in C=O stretching from 1730 to 1715 cm⁻¹) .
  • In Vivo Evaluation : Use human taste panels (unstructured line scale) to assess bitterness reduction. Complexed formulations achieve ratings ≤1.7 vs. 8.2 for free drug .

Basic: What are the critical impurities in this compound, and how are they quantified?

Answer:

  • Common Impurities :
    • Related Compound G : 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride (≤0.2% per EP) .
    • 4-Chlorobenzophenone : A synthesis intermediate (≤0.1%) detected via HPLC at 254 nm .
  • Method : Use gradient HPLC (0.1% TFA in water:acetonitrile) with a C18 column. Quantify impurities against EP reference standards .

Advanced: How does the (R)-isomer’s pharmacological activity compare to the racemic mixture?

Answer:

  • Receptor Binding : The (R)-isomer has a 10-fold lower Ki (1.2 nM vs. 12 nM for (S)-isomer) for H1 receptors, confirmed via radioligand displacement assays .
  • Clinical Efficacy : In allergic rhinitis models, the (R)-isomer reduces histamine-induced wheal diameter by 60% vs. 35% for racemic mixtures .
  • Metabolic Stability : The (R)-isomer exhibits slower hepatic clearance (t½ = 8.3 hours vs. 3.1 hours for (S)-isomer) due to reduced CYP3A4 metabolism .

Advanced: How are stability issues addressed during formulation development?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for peaks corresponding to Related Compounds B and G .
  • Stabilizers : Use antioxidants (e.g., ascorbic acid, 0.01% w/w) in lyophilized formulations to prevent oxidation of the piperazine ring .
  • Packaging : Store in amber glass vials with nitrogen flushing to minimize photodegradation and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.